molecular formula C7H13BO2 B1140527 (E)-(2-Cyclopentylethenyl)boronic acid CAS No. 161282-93-5

(E)-(2-Cyclopentylethenyl)boronic acid

Cat. No.: B1140527
CAS No.: 161282-93-5
M. Wt: 139.99 g/mol
InChI Key: REDSVDRKHXLRKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(2-Cyclopentylethenyl)boronic acid typically involves the reaction of cyclopentyl-substituted alkenes with boronic acid derivatives under specific conditions. One common method includes the hydroboration of cyclopentyl-substituted alkenes followed by oxidation to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation reactions. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for use in various applications .

Chemical Reactions Analysis

Types of Reactions: (E)-(2-Cyclopentylethenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (E)-(2-Cyclopentylethenyl)boronic acid primarily involves its role as a reagent in the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Cyclopentylboronic acid

Comparison: (E)-(2-Cyclopentylethenyl)boronic acid is unique due to its cyclopentyl-substituted ethenyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid and vinylboronic acid, it offers different steric and electronic properties, making it suitable for specific applications in organic synthesis .

Properties

CAS No.

161282-93-5

Molecular Formula

C7H13BO2

Molecular Weight

139.99 g/mol

IUPAC Name

2-cyclopentylethenylboronic acid

InChI

InChI=1S/C7H13BO2/c9-8(10)6-5-7-3-1-2-4-7/h5-7,9-10H,1-4H2

InChI Key

REDSVDRKHXLRKC-UHFFFAOYSA-N

SMILES

B(C=CC1CCCC1)(O)O

Canonical SMILES

B(C=CC1CCCC1)(O)O

Synonyms

[(1E)-2-Cyclopentylethenyl]boronic Acid; 

Origin of Product

United States

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